1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine

Catalog No.
S13620525
CAS No.
M.F
C11H11FN2O
M. Wt
206.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethan...

Product Name

1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine

IUPAC Name

1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C11H11FN2O/c1-13-7-10-6-11(14-15-10)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3

InChI Key

RUSSAIUOPGIYCW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NO1)C2=CC=C(C=C2)F

1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The compound is characterized by the presence of a fluorophenyl group attached to the isoxazole, along with a methylated amine moiety. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine can be explored through various types of reactions, including:

  • Nucleophilic Substitution: The nitrogen atom in the amine group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Electrophilic Aromatic Substitution: The fluorophenyl group may undergo electrophilic substitution reactions, depending on the reaction conditions and the presence of other electrophiles.
  • Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, which are valuable for synthesizing more complex structures.

These reactions allow for the modification of the compound to enhance its biological activity or to create analogs for further study.

Research indicates that compounds containing isoxazole rings exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, derivatives of isoxazole have been evaluated for their potential effects on inflammatory pathways and pain modulation. The introduction of a fluorophenyl group may enhance these activities due to increased lipophilicity and receptor binding affinity.

The synthesis of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine can be achieved through several methodologies:

  • Condensation Reactions: The initial step may involve the condensation of appropriate aldehydes with hydroxylamine to form isoxazole precursors.
  • Methylation: The amine group can be methylated using methyl iodide or dimethyl sulfate in the presence of a base to yield the final compound.
  • Click Chemistry: Utilizing copper(I)-catalyzed azide-alkyne cycloaddition can also be explored for synthesizing related compounds with enhanced properties.

1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Research: It can be used in studies investigating the mechanisms of action of isoxazole derivatives in various biological systems.

Interaction studies are crucial for understanding how 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes associated with its pharmacological effects.
  • In Vitro Assays: Conducting cell-based assays to observe the compound's effects on cellular pathways and its potential therapeutic benefits.

Several compounds share structural similarities with 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine, particularly those containing isoxazole rings or aromatic substitutions. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(4-Fluorophenyl)isoxazoleIsoxazole ring with fluorophenylSimilar fluorine substitution but lacks amine functionality
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamineIsoxazole ring with chlorophenylChlorine instead of fluorine may affect biological activity
5-MethylisoxazoleMethylated isoxazoleSimplified structure; lacks additional aromatic substitution

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.08554114 g/mol

Monoisotopic Mass

206.08554114 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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